molecular formula C11H8F2OS B7872073 (3,5-Difluorophenyl)(thiophen-2-yl)methanol

(3,5-Difluorophenyl)(thiophen-2-yl)methanol

Cat. No.: B7872073
M. Wt: 226.24 g/mol
InChI Key: ZUORCFAKYYHENT-UHFFFAOYSA-N
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Description

(3,5-Difluorophenyl)(thiophen-2-yl)methanol is a chemical compound characterized by its unique structure, which includes a difluorophenyl group, a thiophen-2-yl group, and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Difluorophenyl)(thiophen-2-yl)methanol typically involves the following steps:

  • Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-difluorophenylboronic acid and thiophen-2-ylmethanol.

  • Coupling Reaction: A coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, is employed to combine the two components. This reaction requires a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene or water.

  • Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the synthetic routes mentioned above. Large-scale reactors and continuous flow processes are often employed to ensure efficient and cost-effective production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: (3,5-Difluorophenyl)(thiophen-2-yl)methanol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids.

  • Reduction Products: Alcohols, amines.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

(3,5-Difluorophenyl)(thiophen-2-yl)methanol has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (3,5-Difluorophenyl)(thiophen-2-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

(3,5-Difluorophenyl)(thiophen-2-yl)methanol is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other compounds with similar structures include (3,5-difluorophenyl)(thiophen-3-yl)methanol and (3,5-difluorophenyl)(benzene-2-yl)methanol.

  • Uniqueness: The presence of the thiophen-2-yl group in this compound distinguishes it from its analogs, potentially leading to different chemical and biological properties.

Properties

IUPAC Name

(3,5-difluorophenyl)-thiophen-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2OS/c12-8-4-7(5-9(13)6-8)11(14)10-2-1-3-15-10/h1-6,11,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUORCFAKYYHENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CC(=CC(=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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